6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione
CAS No.: 901721-25-3
Cat. No.: VC6997195
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 901721-25-3 |
---|---|
Molecular Formula | C17H17N3O2S |
Molecular Weight | 327.4 |
IUPAC Name | 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione |
Standard InChI | InChI=1S/C17H17N3O2S/c1-10-5-4-6-11(7-10)18-16-12-8-14(21-2)15(22-3)9-13(12)19-17(23)20-16/h4-9H,1-3H3,(H2,18,19,20,23) |
Standard InChI Key | CYQSHKXJFDVROA-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₇H₁₇N₃O₂S, featuring a quinazoline core substituted with methoxy groups at positions 6 and 7, a 3-methylanilino group at position 4, and a thione moiety at position 2. Its IUPAC name is 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione, and its canonical SMILES representation is CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC
.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Weight | 327.4 g/mol | |
InChI Key | CYQSHKXJFDVROA-UHFFFAOYSA-N | |
PubChem CID | 3473527 | |
XLogP3 (Partition Coefficient) | 3.5 (estimated) |
Structural Analysis
The quinazoline ring system is planar, with methoxy groups contributing to electron-donating effects. The 3-methylanilino substituent introduces steric bulk, potentially influencing binding interactions with biological targets. The thione group at position 2 enhances hydrogen-bonding capacity, a feature critical for enzyme inhibition .
Synthesis and Purification
Synthetic Pathways
The synthesis of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione involves sequential functionalization of the quinazoline core:
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Ring Formation: Cyclization of substituted benzoate precursors under controlled conditions .
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Amination: Introduction of the 3-methylanilino group via nucleophilic aromatic substitution.
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Thione Incorporation: Treatment with sulfurizing agents such as Lawesson’s reagent.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Quinazoline Cyclization | NH₄HCO₂, HCHO, 160–165°C | 75–85% |
Amination | 3-Methylaniline, DMF, 110°C | 60–70% |
Thiolation | Lawesson’s Reagent, THF, reflux | 50–65% |
Purification Strategies
Chromatography (silica gel, eluent: ethyl acetate/hexane) is typically employed to isolate the final product. Recrystallization from ethanol/water mixtures improves purity to >95% .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It remains stable at room temperature for 12 months when stored in amber vials under inert gas .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 3.92 (s, 6H, OCH₃), 2.34 (s, 3H, CH₃) .
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IR (KBr): 1650 cm⁻¹ (C=S stretch), 1580 cm⁻¹ (C=N quinazoline).
Biological Activity and Mechanism
Enzymatic Inhibition
Preliminary studies suggest inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK), with IC₅₀ values in the low micromolar range (2.8–5.3 µM) . This activity parallels structurally related agents like erlotinib, though direct comparative data are lacking.
Antiproliferative Effects
In vitro assays against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines show 40–60% growth inhibition at 10 µM after 72 hours. Apoptosis induction is mediated via caspase-3 activation.
Applications and Research Directions
Chemical Probes
Its thione group enables conjugation to fluorescent tags, facilitating use in target engagement assays. Recent work has functionalized the molecule with BODIPY derivatives for live-cell imaging .
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